molecular formula C8H21NSn B14594116 N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine CAS No. 61222-15-9

N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine

Katalognummer: B14594116
CAS-Nummer: 61222-15-9
Molekulargewicht: 249.97 g/mol
InChI-Schlüssel: OFQBVHQLEFPABT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-bromopropan-1-amine with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions generally include:

  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight
  • Purification: Column chromatography or recrystallization

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different organotin oxides.

    Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like halides or other nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Formation of new organotin compounds with different functional groups.

    Oxidation: Organotin oxides or hydroxides.

    Reduction: Simpler amines or hydrocarbons, depending on the extent of reduction.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine has several applications in scientific research:

    Biology: Potential use in the study of organotin compounds’ biological effects.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination with metal centers, influencing catalytic processes. Additionally, the amine group can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: Similar structure but with a silicon atom instead of tin.

    N,N-Dimethyl-3-(trimethylsilyl)propan-1-amine: Contains a silicon atom in place of the tin atom.

    3-(Dimethylamino)-1-propylamine: Lacks the trimethylstannyl group, making it less reactive in certain contexts.

Uniqueness

N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties

Eigenschaften

CAS-Nummer

61222-15-9

Molekularformel

C8H21NSn

Molekulargewicht

249.97 g/mol

IUPAC-Name

N,N-dimethyl-3-trimethylstannylpropan-1-amine

InChI

InChI=1S/C5H12N.3CH3.Sn/c1-4-5-6(2)3;;;;/h1,4-5H2,2-3H3;3*1H3;

InChI-Schlüssel

OFQBVHQLEFPABT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.